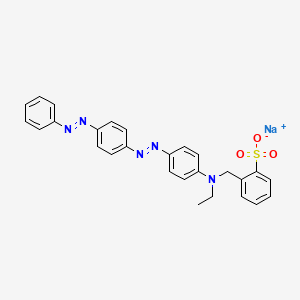

Benzenesulfonic acid, ((ethyl(4-((4-(phenylazo)phenyl)azo)phenyl)amino)methyl)-, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido bencensulfónico, ((etil(4-((4-(fenilazo)fenil)azo)fenil)amino)metil)-, sal sódica es un compuesto organosulfurado. Es un derivado del ácido bencensulfónico, caracterizado por la presencia de grupos azo y un sustituyente etilamina. Este compuesto se utiliza a menudo en diversas aplicaciones industriales y de investigación debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de este compuesto típicamente involucra la sulfonación del benceno seguida de una serie de reacciones de acoplamiento azo. Los pasos generales son los siguientes:

Sulfonación del benceno: El benceno se trata con ácido sulfúrico concentrado para formar ácido bencensulfónico.

Reacciones de acoplamiento azo: El ácido bencensulfónico se somete a diazotación y acoplamiento con derivados de anilina para introducir los grupos azo.

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para mantener una alta eficiencia y minimizar los subproductos.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos azo, lo que lleva a la formación de derivados nitroso.

Reducción: La reducción de los grupos azo puede producir aminas correspondientes.

Sustitución: El grupo ácido sulfónico puede participar en reacciones de sustitución nucleofílica, formando varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan con frecuencia agentes reductores como el ditionito de sodio y el zinc en ácido acético.

Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con el grupo ácido sulfónico en condiciones básicas.

Productos principales:

Productos de oxidación: Derivados nitroso.

Productos de reducción: Aminas.

Productos de sustitución: Varios ésteres y amidas de sulfonato.

Aplicaciones Científicas De Investigación

Este compuesto encuentra aplicaciones en varios campos:

Química: Utilizado como reactivo en síntesis orgánica y como catalizador en ciertas reacciones.

Biología: Employed in biochemical assays and as a staining agent in microscopy.

Medicina: Investigado por su posible uso en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con varios fármacos.

Industria: Utilizado en la producción de tintes y pigmentos, así como en la formulación de detergentes y tensioactivos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su capacidad para interactuar con varios objetivos moleculares. Los grupos azo pueden participar en reacciones de transferencia de electrones, mientras que el grupo ácido sulfónico puede formar fuertes interacciones iónicas con otras moléculas. Estas interacciones pueden influir en la actividad de las enzimas y otras proteínas, lo que hace que el compuesto sea útil en diversas aplicaciones bioquímicas.

Compuestos similares:

- Ácido bencensulfónico

- Ácido 4-metilbencensulfónico

- Dihidrato de sulfobenceno de sodio 4-hidroxi

- Sulfobenceno de sodio 4-{(Z)-[4-(dimetilamino)fenil]diazenil}

Comparación:

- El ácido bencensulfónico es la forma más simple y carece de los grupos azo y etilamina, lo que lo hace menos versátil en ciertas aplicaciones.

- El ácido 4-metilbencensulfónico tiene un grupo metilo en lugar de los complejos sustituyentes azo y etilamina, lo que lleva a diferentes reactividad y aplicaciones.

- El dihidrato de sulfobenceno de sodio 4-hidroxi contiene un grupo hidroxilo, que imparte diferentes propiedades de solubilidad y reactividad.

- El sulfobenceno de sodio 4-{(Z)-[4-(dimetilamino)fenil]diazenil} tiene un grupo dimetilamino, que puede afectar sus propiedades electrónicas e interacciones con otras moléculas.

Este análisis detallado destaca las propiedades y aplicaciones únicas del ácido bencensulfónico, ((etil(4-((4-(fenilazo)fenil)azo)fenil)amino)metil)-, sal sódica, lo que lo convierte en un compuesto valioso en diversos campos científicos e industriales.

Comparación Con Compuestos Similares

- Benzenesulfonic acid

- 4-Methylbenzenesulfonic acid

- Sodium 4-hydroxybenzenesulfonate dihydrate

- Sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate

Comparison:

- Benzenesulfonic acid is the simplest form and lacks the azo and ethylamino groups, making it less versatile in certain applications.

- 4-Methylbenzenesulfonic acid has a methyl group instead of the complex azo and ethylamino substituents, leading to different reactivity and applications.

- Sodium 4-hydroxybenzenesulfonate dihydrate contains a hydroxyl group, which imparts different solubility and reactivity properties.

- Sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate has a dimethylamino group, which can affect its electronic properties and interactions with other molecules.

This detailed analysis highlights the unique properties and applications of Benzenesulfonic acid, ((ethyl(4-((4-(phenylazo)phenyl)azo)phenyl)amino)methyl)-, sodium salt, making it a valuable compound in various scientific and industrial fields.

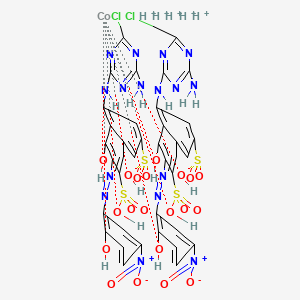

Propiedades

Número CAS |

61827-80-3 |

|---|---|

Fórmula molecular |

C27H24N5NaO3S |

Peso molecular |

521.6 g/mol |

Nombre IUPAC |

sodium;2-[[N-ethyl-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C27H25N5O3S.Na/c1-2-32(20-21-8-6-7-11-27(21)36(33,34)35)26-18-16-25(17-19-26)31-30-24-14-12-23(13-15-24)29-28-22-9-4-3-5-10-22;/h3-19H,2,20H2,1H3,(H,33,34,35);/q;+1/p-1 |

Clave InChI |

WBVMUGBSGDAJLA-UHFFFAOYSA-M |

SMILES canónico |

CCN(CC1=CC=CC=C1S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)

![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)